molecular formula C10H11N3O2 B12861068 4-Phenethyl-1,2,4-triazolidine-3,5-dione

4-Phenethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B12861068
M. Wt: 205.21 g/mol
InChI Key: XMKNKWYHTBZGLL-UHFFFAOYSA-N
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Description

Context of 1,2,4-Triazolidine-3,5-dione Scaffold Research

The 1,2,4-triazolidine-3,5-dione ring system, also known as urazole (B1197782), is a well-studied heterocyclic scaffold. Derivatives of this structure are recognized for their high reactivity, largely attributed to the activated N=N bond within the heterocyclic ring. This feature makes them powerful reagents in various chemical transformations.

The most prominent members of this class, 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD) and 4-methyl-1,2,4-triazolidine-3,5-dione (MTAD), are among the most reactive dienophiles known in organic chemistry. uzhnu.edu.uaacgpubs.org They readily participate in Diels-Alder reactions, ene reactions, and other cycloadditions with a wide range of substrates, often under mild conditions. uzhnu.edu.uamdpi.com This reactivity has allowed for the synthesis of complex, strained, and structurally interesting heterocyclic molecules that can serve as precursors to other valuable compounds. mdpi.com Research on this scaffold has been extensive, covering its synthesis, reactivity, and application in creating new molecular architectures. acgpubs.org

Significance of N-Substituted Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern chemistry, with vast applications in medicinal chemistry, agrochemicals, and material science. The introduction of a substituent on a nitrogen atom (N-substitution) is a critical strategy for fine-tuning the steric and electronic properties of these molecules. This modification can profoundly influence a compound's biological activity, solubility, and receptor-binding affinity.

A significant percentage of FDA-approved pharmaceuticals contain N-heterocyclic cores, demonstrating their importance in drug design. Pyrazole, for instance, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. nih.gov The ability to modify the nitrogen substituent allows chemists to systematically alter molecular properties to optimize performance for a specific application, be it therapeutic intervention or the development of new materials.

Rationale for Investigation of the Phenethyl Moiety in Triazolidine-3,5-dione Derivatives

The phenethyl group (a phenyl ring attached to an ethyl group) is a significant structural motif, particularly in medicinal chemistry. Its incorporation into a molecule can introduce a combination of lipophilicity and specific steric bulk, which can be crucial for biological activity.

The N-phenethyl moiety is a key component in a number of potent opioid receptor ligands, such as fentanyl and its analogs. nih.govnih.gov In these structures, the phenethyl group is understood to play a critical role in binding to opioid receptors. nih.gov The flexible ethyl linker allows the terminal phenyl ring to adopt an optimal conformation for interaction with the receptor pocket. Given its established importance in pharmacologically active molecules, attaching a phenethyl group to other reactive heterocyclic scaffolds, such as the 1,2,4-triazolidine-3,5-dione core, is a logical step in the exploration of new chemical entities. This combination could yield novel compounds with unique reactivity profiles or potential biological applications.

Overview of Research Objectives and Scope for 4-Phenethyl-1,2,4-triazolidine-3,5-dione

The investigation of this compound is driven by several key objectives. A primary goal is the development of an efficient synthetic route to the compound, likely by adapting established methods for the synthesis of other 4-substituted urazoles. organic-chemistry.org

Subsequent research would focus on characterizing the compound's reactivity, particularly in cycloaddition reactions. Comparing its behavior to well-known analogs like PTAD would provide valuable insight into how the electronic and steric properties of the N-phenethyl substituent influence the reactivity of the triazolidine-dione core. Furthermore, given the pharmacological importance of the phenethyl moiety, a preliminary evaluation of the compound's biological activity would be a central objective to determine its potential as a lead structure in drug discovery programs.

Research Findings and Data

While specific experimental data for this compound is not extensively available in public literature, its properties and synthesis can be inferred from closely related analogs.

Table 1: Properties of Analog Compound: 4-Phenyl-1,2,4-triazolidine-3,5-dione (PTAD)

This table summarizes the known physical and chemical properties of PTAD, which serves as a benchmark for predicting the characteristics of the phenethyl derivative.

PropertyValue
IUPAC Name 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione
Molecular Formula C₈H₅N₃O₂
Molar Mass 175.15 g/mol
Appearance Red solid
Melting Point 165–170 °C (decomposes)
Key Reactivity Highly reactive dienophile in Diels-Alder reactions

Data sourced from publicly available chemical databases and literature. uzhnu.edu.ua

Table 2: Plausible Synthetic Route for 4-Substituted-1,2,4-triazolidine-3,5-diones

The synthesis of this compound would likely follow a multi-step pathway common for N-substituted urazoles, starting from the corresponding amine (phenethylamine). organic-chemistry.org

StepReactantsIntermediate/ProductGeneral Description
1 Phenethylamine, Ethyl ChloroformatePhenethyl Carbamate (B1207046)Formation of a carbamate intermediate from the starting amine.
2 Phenethyl Carbamate, Ethyl Carbazate (B1233558)Phenethyl Semicarbazide (B1199961)Reaction with ethyl carbazate to form a semicarbazide derivative.
3 Phenethyl Semicarbazide, Base4-PhenethylurazoleBase-mediated cyclization to form the urazole (the reduced form of the target compound).
4 4-Phenethylurazole, Oxidizing AgentThis compoundOxidation of the urazole to the final triazolidine-dione product.

This represents a generalized synthetic approach based on established methodologies for similar compounds. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-phenylethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C10H11N3O2/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15)

InChI Key

XMKNKWYHTBZGLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)NNC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Phenethyl 1,2,4 Triazolidine 3,5 Dione

Development of Novel Synthetic Routes to 4-Phenethyl-1,2,4-triazolidine-3,5-dione

Step-by-Step Reaction Protocols and Optimizations

A prevalent and efficient method for the synthesis of 4-substituted urazoles involves a one-pot, three-component reaction. This approach is adaptable for the synthesis of this compound starting from phenethylamine.

A typical one-pot procedure can be outlined as follows:

Isocyanate Formation: Phenethylamine is reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in an anhydrous solvent like 1,4-dioxane. A base, for instance, cesium carbonate, is used to facilitate the reaction and neutralize the generated acid. This step leads to the in situ formation of phenethyl isocyanate.

Semicarbazide (B1199961) Intermediate Formation: Ethyl carbazate (B1233558) is then introduced to the reaction mixture. The isocyanate reacts with ethyl carbazate to form a semicarbazide intermediate.

Cyclization: The final step is the cyclization of the semicarbazide intermediate to the 1,2,4-triazolidine-3,5-dione ring. This is typically achieved by heating the reaction mixture in the presence of a base, such as aqueous potassium hydroxide, followed by acidification to precipitate the final product.

The optimization of this reaction often involves screening different solvents and bases to maximize the yield. For instance, the combination of 1,4-dioxane as the solvent and cesium carbonate as the base has been found to be effective for the initial steps of the reaction.

Another established three-step synthesis, which can be performed as a one-pot process, utilizes ethyl chloroformate instead of triphosgene. In this variation, phenethylamine would first react with ethyl chloroformate in the presence of a tertiary amine base like triethylamine to form the corresponding carbamate (B1207046). This intermediate then reacts with ethyl carbazate to yield the semicarbazide, which subsequently undergoes cyclization to afford the desired urazole (B1197782). This method has been successfully applied to a range of aniline derivatives, with yields varying from 28% to 92%, indicating its potential applicability to phenethylamine as well. researchgate.netbaranlab.org

Table 1: Comparison of Reagents in One-Pot Urazole Synthesis
Reagent for Isocyanate/Carbamate FormationBaseTypical SolventAdvantages
TriphosgeneCesium Carbonate1,4-DioxaneEfficient in situ isocyanate generation.
Ethyl ChloroformateTriethylamineDichloromethaneAvoids the use of highly toxic phosgene derivatives.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, green chemistry principles can be applied to reduce the environmental impact.

One-pot syntheses, as described above, are inherently greener than multi-step processes that require the isolation and purification of intermediates. This is because they reduce solvent consumption, energy usage, and waste generation. The one-pot synthesis of 4-substituted urazoles from anilines, which can be adapted for phenethylamine, proceeds under mild conditions and avoids the use of highly toxic reagents, contributing to a more sustainable synthetic route. baranlab.org

The use of catalytic methods is another cornerstone of green chemistry. While the direct catalytic synthesis of this compound from phenethylamine has not been extensively detailed, the broader field of heterocyclic synthesis is moving towards catalytic C-H activation and other atom-economical transformations.

Solvent-free reaction conditions represent a significant advancement in green synthesis. While not explicitly detailed for this specific compound, the development of solid-state or neat reaction conditions for the formation of the urazole ring system would further enhance the green credentials of the synthesis.

Investigation of Reaction Mechanisms for the Formation of the 1,2,4-Triazolidine-3,5-dione Core

The formation of the 1,2,4-triazolidine-3,5-dione core from a primary amine like phenethylamine follows a well-understood mechanistic pathway. The key steps involve the formation of an isocyanate intermediate, followed by nucleophilic addition and subsequent intramolecular cyclization.

A plausible mechanism for the one-pot synthesis using triphosgene is as follows:

The reaction is initiated by the reaction of phenethylamine with triphosgene, which acts as a source of phosgene. This reaction, in the presence of a base, leads to the formation of phenethyl isocyanate.

The highly electrophilic carbon atom of the isocyanate is then attacked by the terminal nitrogen atom of ethyl carbazate, a nucleophile. This addition reaction results in the formation of a linear semicarbazide intermediate.

The final and irreversible step is the intramolecular cyclization of the semicarbazide. Under basic conditions, the nitrogen atom of the carbazate moiety attacks one of the carbonyl groups, leading to the formation of the five-membered 1,2,4-triazolidine-3,5-dione ring with the elimination of ethanol (B145695). Subsequent acidification of the reaction mixture protonates the urazole, leading to the final product. researchgate.net

This mechanistic understanding is crucial for optimizing reaction conditions and for predicting the feasibility of the reaction with different substituted phenethylamines.

Derivatization and Functionalization Strategies of this compound

Once the this compound core has been synthesized, it can be further modified to create a library of related compounds. These modifications can be targeted at the phenethyl side chain, allowing for the exploration of structure-activity relationships in various applications.

Modifications on the Phenethyl Side Chain

The phenethyl side chain offers two primary sites for functionalization: the aromatic phenyl ring and the ethyl bridge.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group of the phenethyl moiety is susceptible to electrophilic aromatic substitution reactions. The urazole ring is generally considered to be an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position. However, the ethyl spacer between the urazole and the phenyl ring will mitigate this deactivating effect. Therefore, the phenethyl group is likely to behave as a typical alkylbenzene, directing electrophiles to the ortho and para positions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst to introduce halogen atoms.

Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups using the appropriate reagents and a Lewis acid catalyst. Friedel-Crafts acylation is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. organic-chemistry.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenethyl Side Chain
ReactionReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄ortho, para
BrominationBr₂, FeBr₃ortho, para
Friedel-Crafts AcylationRCOCl, AlCl₃para (major)

Functionalization of the Ethyl Bridge: Direct functionalization of the ethyl bridge is more challenging due to the relative inertness of the C-H bonds. However, radical halogenation could potentially introduce a halogen atom, which could then be displaced by a nucleophile to introduce other functional groups.

Exploration of Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents on the starting phenethylamine can significantly influence the yield and reactivity of the urazole synthesis. By analogy with studies on the synthesis of 4-aryl urazoles from substituted anilines, certain trends can be predicted.

Electronic Effects:

Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring of phenethylamine are expected to increase the nucleophilicity of the amino group. This would likely facilitate the initial reaction with electrophiles like triphosgene or ethyl chloroformate, potentially leading to higher yields and faster reaction rates.

Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring would decrease the nucleophilicity of the amino group, making the initial step of the reaction more difficult. This could result in lower yields or require more forcing reaction conditions. However, in some reported syntheses of 4-aryl urazoles, even anilines with strongly deactivating groups have been successfully converted to the corresponding urazoles, suggesting that the reaction is quite robust. baranlab.org

Steric Effects:

Steric hindrance around the amino group can also play a significant role. Bulky substituents at the ortho position of the phenyl ring of phenethylamine could hinder the approach of the reagents, potentially lowering the reaction yield.

A systematic study involving the synthesis of a series of 4-(substituted-phenethyl)-1,2,4-triazolidine-3,5-diones would be necessary to fully elucidate these substituent effects. Such a study would involve reacting various substituted phenethylamines under identical conditions and comparing the resulting yields.

Reactivity Studies of the Triazolidine-3,5-dione Ring System

The triazolidine-3,5-dione ring is a highly reactive moiety, participating in a wide array of chemical transformations. The presence of the azo group (N=N) and two carbonyl groups within a strained five-membered ring imparts unique chemical properties, making it a potent reagent in various organic reactions. The reactivity of this ring system is exemplified by the extensive studies on its 4-phenyl derivative, PTAD.

Cycloaddition Reactions (e.g., Diels-Alder reactions)

4-Substituted-1,2,4-triazolidine-3,5-diones are exceptionally reactive dienophiles in Diels-Alder reactions. wikipedia.orguzhnu.edu.ua The high reactivity is attributed to the electron-deficient nature of the N=N double bond, which is further activated by the adjacent carbonyl groups. This allows for rapid cycloaddition with a wide range of dienes, often proceeding at room temperature or even lower. uzhnu.edu.uaacgpubs.org

The Diels-Alder reaction of 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD) with various dienes has been extensively studied and serves as a model for the expected reactivity of the 4-phenethyl analog. These reactions typically afford stable cycloadducts in high yields. rsc.orguzhnu.edu.ua For instance, the reaction of PTAD with functionalized dienes proceeds readily to give the corresponding Diels-Alder adducts. rsc.org A review of cycloaddition reactions involving PTAD highlights its participation in [4+2] cycloadditions with a variety of cyclic mono- and dienes, often with interesting stereoselectivity. uzhnu.edu.uauzhnu.edu.ua

Below is a table summarizing representative Diels-Alder reactions of PTAD with various dienes, illustrating the scope and efficiency of this transformation.

DieneDienophileSolventTemperatureYield (%)Reference
1-Methoxy-3-trimethylsiloxybuta-1,3-dienePTADNot specifiedRoom Temp.High acgpubs.org
2,3-Bis-(iodomethyl)buta-l,3-dienePTADNot specifiedNot specified60 acgpubs.org
2-TrimethylsilylnorbornadienePTADNot specifiedNot specifiedHigh acgpubs.org
2-ChloronorbornadienePTADNot specifiedNot specifiedHigh acgpubs.org
2-CyanonorbornadienePTADNot specifiedNot specifiedHigh acgpubs.org
2-MethoxycarbonylnorbornadienePTADNot specifiedNot specifiedHigh acgpubs.org
DihydroxanthonesPTADDichloromethaneRoom Temp.Good uzhnu.edu.ua

"Ene" Reactions

In addition to cycloaddition reactions, 4-substituted-1,2,4-triazolidine-3,5-diones are highly reactive enophiles in "ene" reactions. This reaction involves the interaction of the triazolidinedione with an alkene containing an allylic hydrogen, resulting in the formation of a new C-N bond, a C-H bond, and a shift of the double bond. The high reactivity of the N=N double bond in the triazolidinedione ring makes it an excellent partner for a wide range of alkenes.

The "ene" reactions of PTAD have been well-documented and provide insight into the expected behavior of this compound. For instance, the reaction of PTAD with chiral allylic alcohols has been shown to produce amino alcohols in good yields (78-89%) and with high diastereoselectivity. Similarly, the reaction with chiral allylic ethers and acetates also proceeds with good yields and diastereoselectivity. The reactivity of alkenes in these reactions is sensitive to substituent effects, while the influence of solvent and substituents on the triazolidinedione is generally small. researchgate.netresearchgate.net

The following table presents examples of "ene" reactions involving PTAD, showcasing the diversity of applicable alkenes and the reaction outcomes.

Ene ComponentEnophileSolventTemperatureYield (%)Diastereomeric Excess (de)Reference
Chiral Allylic AlcoholsPTADCH2Cl2Not specified78-8968-90% (threo)
Chiral Allylic EthersPTADCH2Cl2Not specified56-9650-100% (syn)
Chiral Allylic AcetatesPTADCH2Cl2Not specified56-9650-100% (syn)
CyclohexenePTADToluene25-60 °CNot specifiedNot applicable researchgate.net
1-HexenePTADToluene25-60 °CNot specifiedNot applicable researchgate.net
2,3-Dimethyl-2-butenePTADToluene25-60 °CNot specifiedNot applicable researchgate.net

Nucleophilic and Electrophilic Reactivity at Specific Sites

The 1,2,4-triazolidine-3,5-dione ring possesses multiple sites susceptible to both nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.

Nucleophilic Reactivity: The nitrogen atoms of the triazolidine-3,5-dione ring can act as nucleophiles. For instance, in the synthesis of 4-substituted urazoles, the nitrogen of a semicarbazide intermediate acts as a nucleophile to displace a leaving group and form the heterocyclic ring.

Electrophilic Reactivity: The carbonyl carbons and the azo nitrogen atoms are the primary electrophilic sites.

Attack at the Carbonyl Groups: The carbonyl carbons are susceptible to attack by nucleophiles. For example, reactions with alcohols can lead to the formation of alkoxycarbonyl derivatives. In the presence of a primary alcohol, two equivalents of PTAD react to yield 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones in good yields. researchgate.netcdnsciencepub.com With secondary alcohols, the major products are the corresponding ketone and benzaldehyde, although the formation of the triazolidine (B1262331) derivative can be favored by using pyridine as a catalyst. researchgate.netcdnsciencepub.com

Attack at the Azo Group: The electron-deficient N=N double bond is highly electrophilic and readily reacts with a variety of nucleophiles. Primary and secondary amines react very rapidly with PTAD, leading to complex product mixtures, likely through initial nucleophilic attack on the azo group. researchgate.netcdnsciencepub.com

The table below summarizes some of the key nucleophilic and electrophilic reactions of the 4-phenyl-1,2,4-triazolidine-3,5-dione ring system.

Reaction TypeReagentSite of AttackProduct TypeYieldReference
Nucleophilic AttackPrimary AlcoholsCarbonyl Carbon1-Alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-dioneGood researchgate.netcdnsciencepub.com
Nucleophilic AttackSecondary AlcoholsCarbonyl CarbonKetone/Aldehyde (major), Triazolidine derivative (minor)Variable researchgate.netcdnsciencepub.com
Nucleophilic AttackPrimary/Secondary AminesAzo GroupComplex productsNot specified researchgate.netcdnsciencepub.com

It is important to note that while the phenethyl group at the 4-position is electronically similar to a phenyl group, slight differences in steric hindrance and electronic effects may subtly influence the reactivity of this compound compared to its well-studied 4-phenyl counterpart. However, the fundamental reaction pathways and the high reactivity of the triazolidine-3,5-dione ring are expected to be largely conserved.

Advanced Structural Elucidation and Conformational Analysis of 4 Phenethyl 1,2,4 Triazolidine 3,5 Dione

Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Comprehensive Assignment

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 4-Phenethyl-1,2,4-triazolidine-3,5-dione molecule. These experiments would reveal the connectivity between adjacent protons, the direct correlation between protons and the carbons they are attached to, and long-range correlations between protons and carbons, respectively. This comprehensive assignment is the foundational step for any detailed structural or conformational analysis.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-155.0
2-154.5
33.85 (t)45.2
42.95 (t)34.8
5-138.5
6, 107.25 (d)129.0
7, 97.32 (t)128.8
87.28 (t)126.7

Note: This data is hypothetical and serves as an example of expected values.

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic peaks corresponding to the C=O stretching of the dione (B5365651), N-H stretching of the triazolidine (B1262331) ring, and various C-H and C-C vibrations of the phenethyl group.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3200-3100
C-H (aromatic)Stretch3100-3000
C-H (aliphatic)Stretch3000-2850
C=OSymmetric Stretch~1770
C=OAsymmetric Stretch~1710
C=C (aromatic)Stretch1600-1450

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy would be used to investigate the electronic transitions within the this compound molecule. The presence of the phenyl ring and the triazolidine-3,5-dione moiety may give rise to characteristic absorption bands. While urazole (B1197782) derivatives are not typically strongly fluorescent, fluorescence spectroscopy could be employed to detect any potential emission, which would provide further information about the electronic structure and excited state properties of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture.

Theoretical and Computational Chemistry Studies of 4 Phenethyl 1,2,4 Triazolidine 3,5 Dione

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods provide insight into conformational changes and the influence of the environment (like solvents) on molecular behavior.

The phenethyl group attached to the triazolidine (B1262331) ring is flexible, with several rotatable bonds. This flexibility means the molecule can exist in various conformations of different energies. Conformational space exploration involves systematically or stochastically searching for these stable low-energy conformations. This analysis is critical for understanding how the molecule's three-dimensional shape influences its interactions with other molecules. A full conformational analysis of 4-phenethyl-1,2,4-triazolidine-3,5-dione would identify the most stable spatial arrangements of the phenethyl group relative to the heterocyclic ring, but such specific studies are not available in the reviewed literature.

The conformation and electronic properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models, often combined with DFT or MD simulations, are used to study these effects. By simulating the molecule in different solvents (e.g., polar and non-polar), researchers can predict how the solvent environment affects conformational preferences, dipole moment, and the stability of the molecule. For instance, polar solvents might stabilize more polar conformers. While studies on related compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) have investigated solvent effects on reaction rates, a detailed computational study on how solvation impacts the conformation of this compound is currently lacking in the scientific literature. wikipedia.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated to provide a theoretical spectrum of the molecule. For this compound, the predicted chemical shifts would be characteristic of the phenethyl group and the triazolidine-3,5-dione core. For instance, computational studies on similar 1-arylurazole dimers have shown that the proximity of aromatic rings can lead to shielding effects observed in ¹H NMR spectra. researchgate.net The synthesis of isotopically labeled analogs, such as ¹³C and ¹⁵N labeled 4-phenyl-1,2,4-triazoline-3,5-dione, has been pursued to enhance NMR spectroscopic analysis, a technique that could be applied to the phenethyl derivative for more detailed structural elucidation.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~150-160
N-H~10-12-
Aromatic C-H~7.2-7.4~126-129
Aromatic C-~138-140
CH₂ (next to N)~3.8-4.0~45-50
CH₂ (benzylic)~2.9-3.1~35-40

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the specific computational method and solvent system used.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) spectrum of the molecule. The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. For this compound, key predicted vibrational frequencies would include the N-H stretch, C=O stretches, and aromatic C-H stretches. DFT calculations at levels like B3LYP/6-311G(d) have been successfully used to calculate vibrational frequencies for related heterocyclic compounds. researchgate.net

Predicted IR Frequencies for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹)
N-H Stretch~3200-3400
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960
C=O Stretch (asymmetric)~1750-1780
C=O Stretch (symmetric)~1700-1730
C=C Aromatic Stretch~1450-1600
N-N Stretch~1400-1450

Analysis of Aromaticity and Tautomerism within the Triazolidine-3,5-dione Core

The 1,2,4-triazolidine-3,5-dione ring system can exhibit tautomerism, which is the interconversion of structural isomers. The primary tautomeric forms are the dione (B5365651), mono-enol, and di-enol forms. Computational studies can determine the relative stabilities of these tautomers. For the 1,2,4-triazolidine-3,5-dione core, the dione form is generally the most stable. In certain reactions, such as the interaction of triazolinediones with phenols, a keto-enol tautomerization step is proposed to occur to restore aromaticity in the reaction product. researchgate.netacs.org

The concept of aromaticity in the context of the saturated 1,2,4-triazolidine-3,5-dione ring is not applicable in its ground state. However, the potential for the ring to participate in reactions that lead to aromatic products is a key aspect of its chemistry. Computational studies on related systems have explored the aromaticity of potential reaction intermediates and products. researchgate.net

Computational Studies on Reaction Pathways and Transition States for Synthesis and Reactivity

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and reactivity of this compound.

Synthesis: The synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones typically involves the cyclization of a corresponding semicarbazide (B1199961) derivative. acs.org Computational studies can model this reaction pathway, identifying the transition states and intermediates involved. This allows for a deeper understanding of the reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions.

Reactivity: 4-Substituted-1,2,4-triazolidine-3,5-diones are known to participate in a variety of reactions, including cycloadditions and electrophilic aromatic substitutions. researchgate.netresearchgate.net For instance, the reaction of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) with substituted benzenes has been studied computationally, revealing the nature of the intermediates and transition states. researchgate.net Similar studies on this compound could predict its reactivity with different substrates. DFT calculations have been employed to investigate the oxidative aromatization of other heterocycles using 1,2,4-triazolinediones, confirming a concerted oxidation mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to this class of compounds to predict their biological activities and to understand the structural features that are important for these activities. A book on the chemistry of 1,2,4-triazoles mentions the application of QSAR studies to this class of compounds. isres.org

In a hypothetical QSAR study of 4-substituted-1,2,4-triazolidine-3,5-dione derivatives, various molecular descriptors would be calculated for each compound, such as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, antimicrobial activity) to develop a predictive model. Such models can guide the design of new derivatives with improved activity. Some 4-substituted-1,2,4-triazolidine-3,5-dione derivatives have shown antimicrobial activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Studies (focused on molecular interactions)

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds.

The key pharmacophoric features of this compound would likely include:

Hydrogen bond donors (the N-H group)

Hydrogen bond acceptors (the C=O groups)

A hydrophobic/aromatic region (the phenethyl group)

This pharmacophore model can then be used to search virtual libraries of compounds to identify new molecules that have a similar three-dimensional arrangement of these features and are therefore likely to have similar biological activity. This approach is a cornerstone of ligand-based drug design. The design of hybrid molecules that combine the urazole (B1197782) scaffold with other pharmacophores has been explored to enhance biological activities.

Information regarding "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific information or research findings were found for the chemical compound This compound . The requested article, focusing on its applications in advanced materials science as per the detailed outline, cannot be generated due to the absence of published research on this specific molecule.

The search results consistently referenced the well-studied, but structurally distinct, compound 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). While PTAD has numerous applications in polymer science, catalysis, and materials chemistry, these findings cannot be attributed to the phenethyl derivative specified in the request.

General synthetic methods for 4-substituted-1,2,4-triazolidine-3,5-diones exist, which involve reacting substituted anilines or other primary amines with reagents like ethyl chloroformate and ethyl carbazate (B1233558). organic-chemistry.orgresearchgate.net In principle, such methods could be adapted to synthesize this compound from phenethylamine. However, without experimental studies, no data can be provided on its properties or applications in the specific areas outlined:

Applications of 4 Phenethyl 1,2,4 Triazolidine 3,5 Dione in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly Studies:The role of this specific compound in supramolecular chemistry or self-assembly has not been documented.

Due to the strict requirement to focus solely on "4-Phenethyl-1,2,4-triazolidine-3,5-dione" and the lack of any available scientific data for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Analytical Methodologies for Research Involving 4 Phenethyl 1,2,4 Triazolidine 3,5 Dione

Development of Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of 4-Phenethyl-1,2,4-triazolidine-3,5-dione. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's adaptability allows for both purity determination of bulk material and isolation of the compound from complex mixtures. Reversed-phase HPLC is commonly the method of choice.

In a typical setup, a C18 column is used as the stationary phase, which effectively separates the moderately polar this compound from more polar or less polar impurities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, frequently run in a gradient elution mode to ensure optimal separation. nih.govresearchgate.net Detection is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which monitors the absorbance at a specific wavelength corresponding to the compound's chromophore. For instance, related triazole derivatives are often analyzed using mobile phases of acetonitrile and water on a C18 column. nih.govresearchgate.net Chiral HPLC has also been successfully employed to separate enantiomers of structurally similar urazole (B1197782) compounds, indicating its potential applicability if chiral variants of this compound were to be synthesized. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the urazole core is generally stable, the suitability of GC for this compound would depend on its thermal stability and volatility. Derivatization may be necessary to increase its volatility and prevent degradation in the injector port. The use of GC has been noted for the analysis of related heterocyclic compounds. sigmaaldrich.comresearchgate.net When applicable, GC analysis would likely involve a capillary column, such as a DB-5MS, with helium as the carrier gas. Mass spectrometry (GC-MS) is the preferred detection method, as it provides both quantification and structural information, aiding in the unequivocal identification of the compound and any impurities.

Table 1: Illustrative Chromatographic Conditions for Analysis of Related Triazole Derivatives
TechniqueStationary PhaseMobile Phase / Carrier GasDetectionApplicationReference
HPLCChromasil C18Acetonitrile and water (gradient)Diode-Array Detection (DAD)Metabolite analysis nih.govresearchgate.net
GC-MSDB-5MS capillary columnHeliumMass Spectrometry (MS)Analysis of essential oils containing heterocyclic compounds
Chiral HPLCChiral stationary phaseNot specifiedUV DetectorSeparation of atropisomers of urazoles nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. These techniques provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting species, and the electron transfer mechanisms.

Studies on various urazole derivatives have shown that the urazole ring can undergo a two-electron oxidation process. semnan.ac.ir This oxidation generates a reactive triazolinedione species. The specific redox potentials are influenced by the nature of the substituent on the nitrogen atom. For this compound, the phenethyl group would modulate the electron density of the urazole ring, thereby affecting its oxidation potential.

A typical cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. Analysis of these peaks can reveal the reversibility of the redox processes. For some urazole radicals, a reversible redox peak attributed to the reduction of the radical to an anion has been observed. acs.org Such studies are crucial for understanding potential metabolic pathways involving electron transfer and for designing applications where the redox activity of the compound is important.

Application of Hyphenated Techniques (e.g., LC-MS/MS for trace analysis or metabolite identification in in vitro studies)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the trace analysis and structural elucidation of this compound and its metabolites. saspublishers.comijnrd.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prominent of these techniques in pharmaceutical and biological analysis. rsisinternational.org

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. ijarnd.com This combination is ideal for detecting and quantifying the parent compound at very low concentrations in complex biological matrices and for identifying unknown metabolites formed during in vitro studies. rsisinternational.org

For metabolite identification, the compound is typically incubated with liver microsomes or hepatocytes, which contain metabolic enzymes. pharmaron.comthepharmajournal.com The resulting mixture is then analyzed by LC-MS/MS. The HPLC component separates the parent compound from its various metabolites. nih.govresearchgate.net The separated components then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI) and analyzed. The first stage of mass analysis (MS1) can be used to detect the molecular ions of potential metabolites (e.g., hydroxylated, N-dealkylated products). The second stage (MS/MS) involves selecting a specific ion, fragmenting it, and analyzing the resulting fragment ions to elucidate the metabolite's structure. sciex.com This detailed structural information is critical for understanding the metabolic fate of the compound. thepharmajournal.comescientificpublishers.com The analysis of triazole derivative metabolites by LC-MS/MS can be challenging due to their polar nature, but these challenges can be overcome with advanced techniques like differential mobility spectrometry (DMS) to improve selectivity. sciex.com

Table 2: Application of Hyphenated Techniques in the Study of Triazole Derivatives
TechniqueApplicationKey Findings / PurposeReference
LC-MSMetabolite IdentificationConfirmed N-acetylation metabolite and identified oxidation and reduction products of a 4-phenethyl-triazole derivative. nih.govresearchgate.net
LC-MS/MSTrace AnalysisUsed with a related derivatizing reagent (PTAD) to enable sensitive determination of vitamin D metabolites. nih.gov
LC-DMS-MS/MSMetabolite AnalysisImproved selectivity and reduced noise for the analysis of polar triazole derivative metabolites in complex matrices. sciex.com
LC-MS/MSIn vitro Metabolite ProfilingCharacterization of metabolites formed after incubation with liver microsomes to understand metabolic pathways. thepharmajournal.com

Future Directions and Emerging Research Avenues for 4 Phenethyl 1,2,4 Triazolidine 3,5 Dione

Exploration of Novel Derivatizations for Enhanced Specificity or Potency in Mechanistic Studies

The development of novel derivatives of 4-phenethyl-1,2,4-triazolidine-3,5-dione is a primary avenue for future research. Synthetic strategies allow for the preparation of various 4-substituted-1,2,4-triazolidine-3,5-diones, providing a framework for creating a library of analogues. researchgate.netrhhz.net By systematically modifying the phenethyl moiety—for instance, by introducing electron-donating or electron-withdrawing groups on the phenyl ring—researchers can finely tune the electronic properties of the triazolidinedione system. These modifications can significantly impact the compound's reactivity as a dienophile or enophile in reactions such as Diels-Alder and ene reactions. uzhnu.edu.uaresearchgate.net

The goal of these derivatizations would be to enhance reaction specificity, increase yields, or alter the stereochemical outcomes of cycloaddition reactions. researchgate.net For example, introducing bulky substituents could confer greater facial selectivity in Diels-Alder reactions. A systematic study of these derivatives would provide deeper insights into reaction mechanisms and expand the synthetic utility of this class of compounds.

Derivative TypePotential Modification SiteIntended EffectApplication in Mechanistic Studies
Electronically Modified AnaloguesPara-position of the phenyl ringTune reactivity by altering the electron density of the dienophile/enophile.Investigate Hammett-type relationships in cycloaddition reactions.
Sterically Hindered AnaloguesOrtho-position of the phenyl ring or alpha-position of the ethyl bridgeEnhance stereoselectivity in reactions.Study the influence of steric bulk on reaction pathways and transition states.
Chiral DerivativesIncorporate a chiral center into the phenethyl side chain.Induce asymmetry in chemical transformations.Develop new asymmetric syntheses and probe chiral recognition mechanisms.

Application in Chemical Biology as Molecular Probes

The high reactivity of the 1,2,4-triazolidine-3,5-dione moiety, particularly its ability to undergo rapid and selective conjugation with tyrosine residues in proteins, makes it an excellent candidate for development as a molecular probe. researchgate.netmdpi.com Future research will likely focus on transforming this compound into sophisticated tools for chemical biology.

This can be achieved by attaching reporter groups, such as fluorophores or biotin, to the phenethyl ring. Such functionalized probes could be used for:

Protein Labeling: Fluorescently tagged derivatives could enable the visualization of specific proteins within cells or tissues, providing insights into their localization and trafficking.

Proteomics: Biotinylated probes could be used to isolate and identify proteins with accessible tyrosine residues, a technique valuable for activity-based protein profiling.

Mapping Protein Interactions: Cross-linking agents based on this scaffold could be designed to capture and identify protein-protein interactions within their native cellular environment.

The rational design of these probes, guided by an understanding of structure-property relationships, will be crucial for creating tools with high specificity and minimal perturbation of biological systems. nih.gov

Potential for Scaffold Redesign and Bioisosteric Replacements

Scaffold redesign and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize lead compounds or to explore novel chemical space. nih.govresearchgate.net The 1,2,4-triazole (B32235) core is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov Future work could explore replacing the 1,2,4-triazolidine-3,5-dione core with other heterocyclic systems to modulate its reactivity, stability, and biological activity.

Bioisosteric replacement of the phenethyl group could also be explored. nih.gov Replacing this moiety with other groups that mimic its size and electronic properties but possess different physicochemical characteristics could improve properties such as solubility or metabolic stability. For instance, replacing the phenyl ring with a bioisosteric heterocycle could alter the molecule's interaction with biological targets. rsc.orgresearchgate.net These approaches could lead to the discovery of new compounds with unique reactivity profiles or novel therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research on this compound and its derivatives. doaj.org ML models can be trained on existing experimental data to predict the outcomes of chemical reactions, the properties of new molecules, and their potential biological activities. nih.govresearchgate.net

Key applications include:

Reaction Prediction: AI algorithms could predict the yield and stereoselectivity of Diels-Alder or ene reactions for a wide range of novel derivatives, guiding synthetic efforts toward the most promising candidates.

Property Prediction: ML models can forecast physicochemical properties (e.g., solubility, stability) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which is crucial for developing molecular probes or therapeutic agents. mdpi.com

De Novo Design: Generative AI models could design entirely new molecules based on the 1,2,4-triazolidine-3,5-dione scaffold, optimized for specific properties such as binding affinity to a particular protein target or desired reactivity.

This data-driven approach can significantly reduce the time and cost associated with experimental screening and lead to the more rapid discovery of functional molecules. doaj.org

AI/ML ApplicationSpecific GoalRequired DataPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predict the reactivity of new derivatives in specific reactions.A dataset of known derivatives and their experimental reaction outcomes.Prioritize synthesis of the most reactive and selective compounds.
Generative Adversarial Networks (GANs)Design novel triazolidinedione scaffolds with optimized properties.Large libraries of known chemical structures and their properties.Explore new chemical space and identify innovative molecular designs.
Predictive ADMET ModelingForecast the toxicological and pharmacokinetic profiles of new derivatives.Experimental ADMET data for structurally similar compounds.Early-stage de-risking of candidates for biological applications.

Multidisciplinary Research Approaches Combining Synthetic Chemistry, Computational Science, and Mechanistic Biology

The most significant breakthroughs in understanding and applying this compound will emerge from multidisciplinary collaborations. The synergy between synthetic chemistry, computational science, and mechanistic biology will create a powerful research cycle.

In this integrated approach:

Computational Science will use AI and molecular modeling to design novel derivatives with desired properties and to predict their behavior. researchgate.net

Synthetic Chemistry will then synthesize these prioritized compounds, providing the physical materials for experimental validation. nih.gov

Mechanistic Biology and Chemical Biology will use these new molecules as probes to investigate complex biological processes, with the experimental results feeding back to refine and improve the computational models. researchgate.netmdpi.com

This iterative cycle of design, synthesis, and testing will foster a deeper understanding of the fundamental principles governing the molecule's reactivity and its interactions with biological systems, paving the way for innovative applications in medicine and materials science.

DisciplineRole in Collaborative ResearchKey Methodologies
Synthetic ChemistryDesign and execute efficient syntheses of novel derivatives.Multi-step organic synthesis, purification, and structural characterization (NMR, MS).
Computational ScienceModel reaction mechanisms, predict properties, and design new molecules.Quantum mechanics, molecular dynamics, machine learning, generative AI.
Mechanistic BiologyUtilize derivatives as probes to study biological pathways and interactions.Cell culture, proteomics, fluorescence microscopy, biochemical assays.

Q & A

Q. What is the recommended synthetic route for 4-Phenethyl-1,2,4-triazolidine-3,5-dione, and how can reaction conditions be optimized?

A one-pot synthesis involving triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate is effective for preparing 4-substituted triazolidine-diones . For the phenethyl variant, replace the aniline derivative with phenethylamine or a phenethyl-substituted precursor. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1:1 for triphosgene:amine:ethyl carbazate) and temperature control (typically 0–25°C). Post-reaction purification via silica gel chromatography (e.g., CHCl₃/MeOH gradients) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : Peaks for the phenethyl group (δ ~2.5–3.0 ppm for CH₂ and aromatic protons at δ ~7.2–7.5 ppm) and triazolidine-dione carbonyls (δ ~150–155 ppm) confirm structure .
  • Melting Point : The compound typically decomposes at 165–170°C; deviations suggest impurities .
  • LC-MS/MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]⁺ ions (expected m/z ~292.12 for C₁₄H₁₇N₃O₂) .

Q. What are the stability and storage requirements for this compound?

Store at 2–8°C in airtight, light-protected containers to prevent decomposition. Avoid prolonged exposure to moisture, as hydrolytic cleavage of the triazolidine-dione ring may occur. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term studies .

Advanced Research Questions

Q. How does the phenethyl substituent influence reactivity compared to 4-phenyl analogs (e.g., PTAD)?

The phenethyl group enhances steric bulk and lipophilicity, potentially reducing reaction rates in cycloadditions but improving solubility in organic solvents. For example, in Diels-Alder reactions, the phenethyl variant may exhibit slower kinetics than PTAD due to hindered dienophile accessibility. However, it could stabilize transition states in Michael additions, as seen in reactions with 2-pyrazolines to form cyclopropanes .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

  • Catalyst selection : Nanocrystalline MgO improves yields in one-pot syntheses by facilitating nucleophilic attacks (e.g., 81% yield in polycyclic guanidine formation) .
  • Purification methods : Column chromatography with optimized solvent systems (e.g., EtOAC/hexane) removes byproducts like unreacted ethyl carbazate .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., carbamate intermediates) and adjust reaction times .

Q. How can this compound be applied in bioconjugation or medicinal chemistry?

  • Bioconjugation : React with tyrosine residues under mild conditions (THF, 0–25°C) to form stable adducts for protein labeling .
  • Medicinal chemistry : Serve as a scaffold for polycyclic guanidines, which show activity in neurological targets. For example, coupling with imidazole derivatives yields compounds with confirmed bioactivity via ¹H NMR and HRMS .

Q. What mechanistic insights explain its role in cyclopropanation reactions?

In reactions with 2-pyrazolines, the compound acts as a Michael acceptor, forming 1-pyrazoline adducts. Subsequent nitrogen elimination generates cyclopropanes via a diradical intermediate, confirmed by isotopic labeling and DFT studies .

Methodological Considerations

Q. How to troubleshoot failed synthetic attempts or low yields?

  • Impurity analysis : Check for residual triphosgene (via chloride ion test) or incomplete carbamate formation.
  • Base optimization : Replace Cs₂CO₃ with K₂CO₃ or DBU if side reactions (e.g., hydrolysis) dominate .
  • Solvent choice : Use anhydrous THF or DMF to minimize water interference .

Q. What advanced computational tools predict reactivity or regioselectivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cycloadditions. Molecular docking studies can also predict binding affinities in biological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.